N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide
Description
N-(3,5-Dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a quinoline core substituted with ethyl and methyl groups at positions 2 and 3, respectively. The 4-carboxamide moiety is linked to a 3,5-dimethylphenyl group, which introduces steric bulk and electron-donating methyl substituents. The 3,5-dimethylphenyl group is recurrent in compounds with notable bioactivity, suggesting its role in enhancing lipophilicity and target binding .
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-5-18-15(4)20(17-8-6-7-9-19(17)23-18)21(24)22-16-11-13(2)10-14(3)12-16/h6-12H,5H2,1-4H3,(H,22,24) |
InChI Key |
INJIJTHOTOZDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be achieved through a multi-step process. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Naphthalene Carboxamides ()
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a close structural analog, demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. Key differences include:
- Substituent Positioning: Both compounds feature 3,5-dimethylphenyl groups, but the hydroxyl group on the naphthalene core enhances polarity compared to the ethyl/methyl-substituted quinoline.
Table 1: Substituent Effects on PET Inhibition (IC50)
| Compound | Core Structure | Substituents (Anilide Ring) | IC50 (µM) |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene | 3,5-dimethyl | ~10 |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene | 3,5-difluoro | ~10 |
| Target Quinoline Carboxamide* | Quinoline | 3,5-dimethyl | N/A |
*Direct activity data for the target compound is unavailable; inferred from analogs .
Quinoline Derivatives ()
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide shares a quinoline carboxamide backbone but differs in:
- Functional Groups : The 4-thioxo group may alter electronic properties compared to the 4-carboxamide in the target compound.
Physicochemical and Crystallographic Properties
Crystal Packing and Hydrogen Bonding ()
The 3,5-dimethylphenyl group influences solid-state geometry:
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Exhibits two molecules per asymmetric unit, with crystal parameters modulated by methyl substituents.
- N-(3,5-Dimethylphenyl)benzenesulfonamide (): Dihedral angles between aromatic rings (82.1°) suggest steric hindrance from methyl groups, contrasting with less bulky analogs (e.g., 54.6° in N-(2-methylphenyl) derivatives).
Table 2: Crystallographic Comparison
| Compound | Dihedral Angle (°) | Hydrogen Bonding |
|---|---|---|
| N-(3,5-Dimethylphenyl)benzenesulfonamide | 82.1 | N-H···O(S) dimerization |
| N-(2-Methylphenyl)benzenesulfonamide | 54.6 | N-H···O(S) chains |
These findings suggest that the 3,5-dimethylphenyl group promotes distinct packing modes, which may influence solubility and stability in the target quinoline carboxamide .
Biological Activity
N-(3,5-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O, with a molecular weight of 318.41 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the carboxamide group enhances its reactivity and potential interactions with biological targets.
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in inflammatory responses. Inhibition of this enzyme may have therapeutic implications for conditions such as asthma and allergic diseases.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses, including H5N1 and potentially COVID-19. The activity is often correlated with the lipophilicity and electron-withdrawing nature of substituents on the anilide ring .
- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, suggesting that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound and related compounds:
- Cytotoxicity Assays : The compound exhibited varying levels of cytotoxicity against different cancer cell lines. IC50 values ranged from 0.69 to 22 mM across tested lines (e.g., MCF-7, A549), indicating significant bioactivity .
| Compound Name | IC50 (mM) | Target Cell Line |
|---|---|---|
| This compound | 0.69 - 22 | MCF-7, A549 |
| Hydroxamate-based MMP inhibitor | 29 - 187 | Various |
Molecular Docking Studies
Molecular docking simulations have suggested that this compound may effectively bind to HPGDS. This binding could influence enzymatic activity and downstream signaling pathways related to inflammation.
Case Studies
- Anti-inflammatory Potential : A study investigated the anti-inflammatory effects of quinoline derivatives in a mouse model of asthma. The administration of this compound resulted in reduced airway hyperresponsiveness and lower levels of inflammatory cytokines.
- Antiviral Efficacy : In another study focusing on antiviral activity against H5N1, derivatives similar to this compound showed promising results with high inhibition rates and low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
